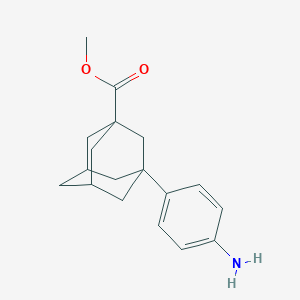![molecular formula C10H11BrN2O2 B8464973 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-](/img/structure/B8464973.png)
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-
描述
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C10H11BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- typically involves the reaction of 2-bromo-3-pyridylmethylamine with morpholine-3-one under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.
作用机制
The mechanism of action of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)pyridine: A similar compound with a brominated pyridine ring but lacking the morpholine moiety.
2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
4-[(2-bromopyridin-3-yl)methyl]morpholin-3-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(2-1-3-12-10)6-13-4-5-15-7-9(13)14/h1-3H,4-7H2 |
InChI 键 |
ATEIVTLSBQMKSQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1CC2=C(N=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
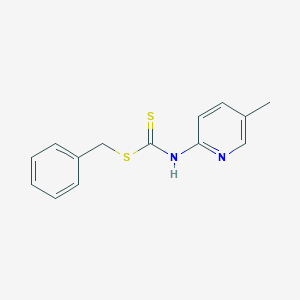
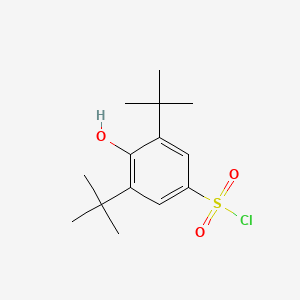


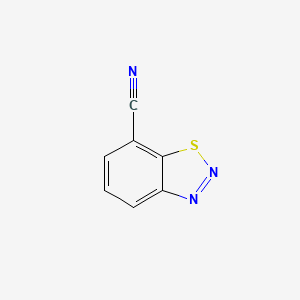

![N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B8464949.png)
![(3R,4R)-4-(Methanesulfonyl)-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B8464955.png)
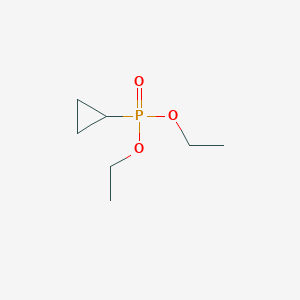
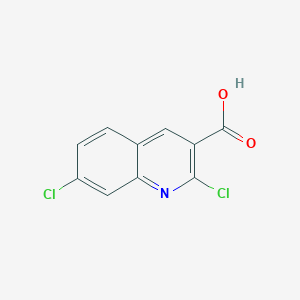
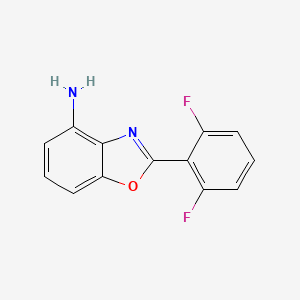
![1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-2-one](/img/structure/B8464988.png)
![[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8464993.png)
